Azepexole

CNS pharmacology α2-adrenoceptor function in vivo efficacy

Azepexole (B-HT 933) is a highly selective α2-adrenoceptor agonist (>300x vs. α1), essential for isolating α2-mediated cardiovascular and CNS responses without the confounding α1 effects or arrhythmogenic potential seen with other agonists. Its unique oxazoloazepine scaffold ensures unambiguous experimental outcomes.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 36067-73-9
Cat. No. B1194734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepexole
CAS36067-73-9
Synonyms2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo(5,4-d)azepine dihydrochloride
azepexole
azepexole, dihydrochloride
azepoxol
B HT-933
B-HT 933
BHT 933
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCN1CCC2=C(CC1)OC(=N2)N
InChIInChI=1S/C9H15N3O/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7/h2-6H2,1H3,(H2,10,11)
InChIKeyZNXAJGZPUQOEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azepexole (CAS 36067-73-9) Procurement Guide: High-Purity α2-Adrenergic Agonist for CNS and Cardiovascular Research


Azepexole (also known as B-HT 933), with the IUPAC name 2-amino-6-ethyl-5,6,7,8-tetrahydro-4H-oxazolo[4,5-d]azepine, is a selective α2-adrenergic receptor agonist . It is characterized by a distinct oxazoloazepine chemical scaffold that is structurally unrelated to the imidazoline class of α2-agonists such as clonidine [1]. While it shares the core mechanism of stimulating central and peripheral α2-adrenoceptors, its unique chemical structure confers a specific pharmacological profile, including greater than 300-fold selectivity for α2-adrenoceptors over α1-adrenoceptors and distinct subtype affinity . This profile makes it a valuable tool for dissecting α2-adrenergic pathways in research, where off-target effects at α1-adrenoceptors can confound experimental outcomes.

Why Azepexole Cannot Be Substituted with Other α2-Agonists in Specialized Assays


Generic substitution among α2-adrenergic agonists is scientifically unsound due to substantial inter-drug variability in receptor subtype selectivity, functional potency across different tissue and model systems, and off-target activity profiles. Unlike clonidine, which exhibits a narrower selectivity window (22- to 31-fold for α2A over other receptors), Azepexole provides >300-fold selectivity for α2- over α1-adrenoceptors, a critical distinction for studies requiring unambiguous α2-mediated responses [1]. Furthermore, data show that while clonidine is 375 times more potent than Azepexole in a mouse ptosis reversal model, Azepexole demonstrates unique functional characteristics in other systems, such as its specific activation profile on vascular α2-adrenoceptors and its lack of arrhythmogenic potential compared to α1-agonists [2][3]. These quantitative and qualitative differences directly impact experimental interpretation and reproducibility, making the specific selection of Azepexole non-negotiable for certain research applications.

Quantitative Differentiation of Azepexole (CAS 36067-73-9) from Clonidine and α1-Agonists


Azepexole vs. Clonidine: In Vivo Potency and Selectivity in Reversing Reserpine-Induced Ptosis in Mice

In a head-to-head in vivo comparison, Azepexole was significantly less potent than clonidine in reversing reserpine-induced ptosis, a model of central α2-adrenoceptor activation [1]. This quantifies a key functional difference and establishes that these two α2-agonists are not interchangeable in this specific CNS functional assay. The large potency difference underscores the need to select the appropriate agonist based on the required sensitivity and dynamic range of the assay.

CNS pharmacology α2-adrenoceptor function in vivo efficacy

Azepexole vs. Clonidine: Differential Effects on Baroreflex Sensitivity and Tremor in Human Subjects

A clinical study directly compared the effects of Azepexole and clonidine on baroreceptor-mediated reflex bradycardia and physiological tremor in humans [1]. Both compounds enhanced baroreflex sensitivity (P < 0.05) to increases in systolic arterial pressure with phenylephrine. However, clonidine uniquely facilitated baroreflex sensitivity during the strain phase of the Valsalva manoeuvre, a response not shared by Azepexole. Both drugs reduced physiological tremor, but only Azepexole produced sedation compared to placebo.

Clinical pharmacology cardiovascular reflex neurology

Azepexole vs. α1-Agonists: Lack of Arrhythmogenic Liability in an Isolated Rat Heart Model

In an isolated perfused rat heart model, the α1-agonist methoxamine significantly decreased the ventricular fibrillation threshold (VFT), indicating a pro-arrhythmic effect [1]. In stark contrast, the α2-agonist Azepexole (B-HT 933), when tested under identical conditions, produced no alteration in the VFT. This demonstrates that Azepexole does not share the arrhythmogenic liability associated with α1-adrenoceptor stimulation, a critical safety differentiator.

Cardiovascular safety arrhythmia in vitro pharmacology

Azepexole vs. Other α2-Agonists: Distinct Receptor Subtype Binding Affinity Profile

Azepexole exhibits a distinct affinity profile for human α2-adrenoceptor subtypes, with pKi values of 8.3, 7.6, and 7.5 for α2A-, α2B-, and α2C-adrenoceptors, respectively . This translates to Ki values of approximately 5 nM, 25 nM, and 32 nM. This profile contrasts with other α2-agonists like guanfacine (α2A Ki ~72 nM, α2B Ki ~1200 nM), which is far more selective for the α2A subtype, and dexmedetomidine (α2A Ki ~6 nM, α2B Ki ~18 nM), which is more potent but less selective [1]. Azepexole's balanced yet selective profile across the α2 subtypes offers a unique tool for investigating functions mediated by α2B and α2C receptors without the extreme α2A-bias of other ligands.

Receptor pharmacology binding affinity α2-subtype selectivity

Azepexole vs. Mixed Agonists: Clean α2-Adrenoceptor-Mediated Cardiovascular Effects in the Pithed Rat Model

In the pithed rat model, electrical stimulation evokes sympathetic outflow, leading to tachycardia and increased blood pressure. Azepexole (B-HT 933) at 0.6 and 1 mg/kg/min dose-dependently reduced the stimulation-evoked increase in arterial pressure solely through α2-adrenoceptor activation, with no involvement of dopamine receptors [1]. In contrast, other compounds in the same study, like B-HT 920, exhibited mixed α2- and dopamine receptor activity. This confirms Azepexole's utility as a 'pure' α2-adrenergic tool for cardiovascular studies, free from confounding dopaminergic effects.

Cardiovascular pharmacology sympathetic nervous system receptor selectivity

Recommended Applications for Azepexole (CAS 36067-73-9) Based on Proven Differentiation


Functional CNS Studies Requiring Distinct Potency and Sedation Profile Compared to Clonidine

Based on the head-to-head in vivo data showing Azepexole is 375-fold less potent than clonidine in reversing reserpine-induced ptosis [1] and human data demonstrating its unique sedation profile [2], Azepexole is ideally suited for CNS pharmacology studies where a less potent α2-agonist with a distinct behavioral signature is required. This allows for finer dose titration and investigation of α2-mediated CNS effects without the extreme potency of clonidine, which can be advantageous in models sensitive to strong CNS depression.

Cardiovascular Safety and Electrophysiology Studies Requiring α2-Specificity Without Arrhythmic Risk

Azepexole's demonstrated lack of effect on ventricular fibrillation threshold, in direct contrast to the pro-arrhythmic α1-agonist methoxamine [1], makes it the compound of choice for cardiovascular research. It is the preferred tool for studying the role of α2-adrenoceptors in cardiac electrophysiology, hemodynamics, and baroreflex function in vitro and in vivo, where the potential for α1-mediated arrhythmogenesis is a critical confounding factor.

Dissecting α2-Adrenoceptor Subtype Pharmacology

With its well-defined binding affinity profile for α2A, α2B, and α2C adrenoceptor subtypes (pKi 8.3, 7.6, and 7.5, respectively) [1], Azepexole is an essential reagent for studies aimed at understanding subtype-specific functions. Its balanced yet selective profile fills a niche between highly α2A-selective agonists (e.g., guanfacine) and non-selective agonists, enabling the investigation of α2B- and α2C-mediated physiological and pathological processes with greater precision.

Sympathetic Nervous System Research Requiring Pure α2-Adrenergic Signaling

In complex models of sympathetic nervous system activity, such as the pithed rat preparation, Azepexole has been proven to act exclusively through α2-adrenoceptors to inhibit sympathetic outflow, with no contribution from dopamine receptors [1]. This makes it an indispensable tool for studies where the objective is to isolate the functional role of pre-junctional α2-adrenoceptors on sympathetic nerve terminals without the interference of dopaminergic or other off-target effects that are common with other α2-agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azepexole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.